(3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
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Overview
Description
(3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyridinylmethylcarbamoyl group and a methylcyclohexanecarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridinylmethylcarbamoyl group, and the attachment of the methylcyclohexanecarbonyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinylmethylcarbamoyl Group: This step may involve the use of pyridine derivatives and carbamoylating agents under specific conditions.
Attachment of the Methylcyclohexanecarbonyl Group: This can be done using methylcyclohexanecarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid
- (3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Uniqueness
The uniqueness of (3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid lies in its specific substitution pattern and the resulting chemical and biological properties. This compound may exhibit distinct reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
(3S,5S)-1-(4-methylcyclohexanecarbonyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14-2-4-16(5-3-14)20(26)24-12-17(10-18(13-24)21(27)28)19(25)23-11-15-6-8-22-9-7-15/h6-9,14,16-18H,2-5,10-13H2,1H3,(H,23,25)(H,27,28)/t14?,16?,17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXJJZZPVLRPTC-KXIUCKCTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CC(CC(C2)C(=O)O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)C(=O)N2C[C@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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